2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid

Vue d'ensemble

Description

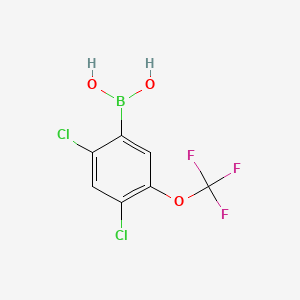

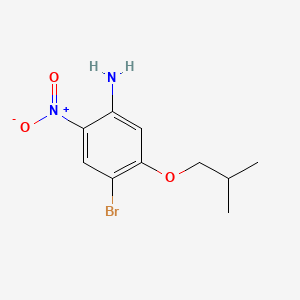

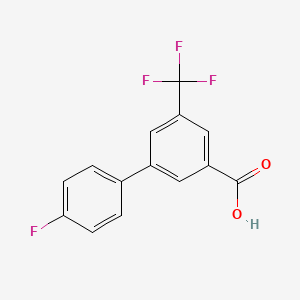

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is a type of boronic acid that has been used as a reactant in the synthesis of biologically active molecules . It contains two chlorine atoms and a trifluoromethoxy group attached to a phenyl ring, which is further linked to a boronic acid group .

Synthesis Analysis

The synthesis of (trifluoromethoxy)phenylboronic acids, including this compound, has been studied . They were characterized by 1H, 13C, 11B, and 19F NMR spectroscopy. The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Molecular Structure Analysis

The molecular and crystal structures of ortho and para isomers of (trifluoromethoxy)phenylboronic acids were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .Chemical Reactions Analysis

This compound has been involved in Suzuki coupling reactions . It has also been used in the synthesis of biologically active molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 274.82 .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Phenylboronic acids, including derivatives like 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, have been explored for their catalytic roles in organic synthesis. For example, they have been used as catalysts in dehydrative condensation reactions between carboxylic acids and amines, facilitating the synthesis of peptides and other amide bonds. This demonstrates their utility in enhancing reaction efficiencies and selectivities in synthetic organic chemistry (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

Antibacterial and Antimicrobial Studies

Research has also been conducted on the antibacterial and antimicrobial properties of (trifluoromethoxy)phenylboronic acids. These compounds have been evaluated for their physicochemical, structural, and antimicrobial properties, demonstrating potential as antibacterial agents against various bacterial strains, including Escherichia coli and Bacillus cereus. The studies suggest that the introduction of the trifluoromethoxy group influences the acidity and, consequently, the antimicrobial activity of these compounds (Agnieszka Adamczyk-Woźniak et al., 2021).

Applications in Materials Science

In materials science, phenylboronic acids, including the 2,4-Dichloro-5-(trifluoromethoxy) derivative, have been employed for the functionalization of nanomaterials, demonstrating their ability to interact and bind with various substrates. This has led to the development of novel materials with potential applications in sensing, drug delivery, and as components in electronic devices. For instance, the functionalization of carbon nanotubes with phenyl boronic acids has been explored for the development of sensors and for enhancing material properties (B. Mu et al., 2012).

Diagnostic and Therapeutic Applications

Moreover, phenylboronic acid derivatives have found applications in the biomedical field, especially in the development of diagnostic tools and therapeutic agents. Their unique ability to form reversible complexes with diols has been exploited for the design of biosensors and drug delivery systems targeting specific biological molecules or cells. This highlights the potential of these compounds in contributing to the advancement of medical diagnostics and targeted therapy (Tianyu Lan, Qianqian Guo, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this pathway arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

The compound’s stability, readiness of preparation, and environmentally benign nature suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of biologically active molecules .

Action Environment

The action of this compound is influenced by various environmental factors. The compound is known for its stability and environmentally benign nature . .

Analyse Biochimique

Biochemical Properties

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid plays a significant role in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, in the process .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with palladium in Suzuki–Miyaura cross-coupling reactions . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Propriétés

IUPAC Name |

[2,4-dichloro-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BCl2F3O3/c9-4-2-5(10)6(16-7(11,12)13)1-3(4)8(14)15/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERJOIRDTSZURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BCl2F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681698 | |

| Record name | [2,4-Dichloro-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-96-7 | |

| Record name | Boronic acid, B-[2,4-dichloro-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,4-Dichloro-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566838.png)

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B566842.png)